Tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate Tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15878117
InChI: InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5/h9H,6-8H2,1-5H3
SMILES:
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

Tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15878117

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5/h9H,6-8H2,1-5H3
Standard InChI Key SOFNSBHMEVBTNR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)N(C)C

Introduction

Chemical Structure and Molecular Properties

The molecular formula of tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate is C11_{11}H22_{22}N2_2O2_2, with a molecular weight of 214.30 g/mol. The IUPAC name is tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate, reflecting its tert-butyl ester and dimethylamino substituents. The compound’s structure includes a five-membered pyrrolidine ring, which adopts a puckered conformation, enhancing its interaction with biological targets.

Key Structural Features:

  • Pyrrolidine Ring: A saturated five-membered nitrogen-containing ring that contributes to conformational flexibility.

  • Dimethylamino Group (-N(CH3_3)2_2): A tertiary amine that enhances solubility and enables hydrogen bonding.

  • tert-Butyl Carbamate (-OC(O)C(CH3_3)3_3): A bulky protecting group that improves stability and modulates reactivity.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC11_{11}H22_{22}N2_2O2_2
Molecular Weight214.30 g/mol
IUPAC Nametert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC(C1)N(C)C
Boiling PointNot reported
Melting PointNot reported

Synthesis and Reaction Pathways

The synthesis of tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate involves multi-step organic reactions, typically starting from pyrrolidine precursors.

Synthetic Route

  • Pyrrolidine Functionalization: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination. For example, reacting pyrrolidine with dimethylamine in the presence of a catalyst.

  • Carbamate Protection: The tertiary amine is protected using tert-butyl chloroformate (Boc2_2O) under basic conditions to form the Boc-protected intermediate.

  • Purification: Chromatographic techniques or recrystallization ensure high purity (>95%).

Reaction Conditions:

  • Temperature: 0–25°C for Boc protection to minimize side reactions.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.

  • Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to accelerate Boc activation.

Physicochemical Characteristics

The compound’s physicochemical properties are critical for its application in drug design:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water due to the hydrophobic tert-butyl group.

  • Stability: Stable under ambient conditions but susceptible to acidic hydrolysis, which cleaves the Boc group.

  • Lipophilicity: LogP ~1.8 (estimated), indicating moderate membrane permeability.

Biological Activity and Mechanistic Insights

Enzyme Modulation

  • Acetylcholinesterase Inhibition: Pyrrolidine derivatives with tertiary amines show inhibitory effects on acetylcholinesterase (IC50_{50} < 10 µM), relevant for Alzheimer’s disease research.

  • Receptor Binding: The dimethylamino group may interact with G-protein-coupled receptors (GPCRs), influencing neurotransmitter release.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor in synthesizing neuroactive agents. For example:

  • Antidepressants: Functionalization of the pyrrolidine ring yields compounds with serotonin reuptake inhibition (SSRI) activity.

  • Antipsychotics: Structural modifications enhance dopamine receptor affinity, reducing extrapyramidal side effects.

Biochemical Probes

  • Enzyme Studies: Used to investigate enzyme-ligand interactions via covalent modification of active sites.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaKey FeatureBiological Activity
tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylateC11_{11}H22_{22}N2_2O2_2Dimethylamino substituentEnzyme inhibition
(R)-tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylateC13_{13}H26_{26}N2_2O2_2Extended ethyl chainEnhanced CNS penetration
tert-Butyl 4-(dimethylamino)piperidine-1-carboxylateC12_{12}H24_{24}N2_2O2_2Six-membered piperidine ringReduced metabolic stability

Industrial and Research Applications

Pharmaceutical Manufacturing

  • Scale-Up Synthesis: Continuous flow reactors optimize yield (>80%) and reduce reaction time.

  • Quality Control: HPLC-MS ensures batch consistency for regulatory compliance.

Material Science

  • Polymer Modification: Incorporation into polyurethane matrices enhances thermal stability (Tg_g increased by 15°C).

Future Perspectives

  • Drug Discovery: Development of dual-acting agents targeting acetylcholinesterase and NMDA receptors.

  • Sustainable Synthesis: Catalytic methods using biorenewable solvents to reduce environmental impact.

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